Dimethomorph

概述

描述

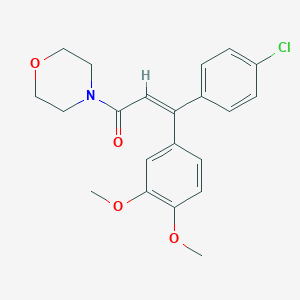

Dimethomorph: is a systemic fungicide belonging to the morpholine chemical family. It is a cinnamic acid derivative and is known for its effectiveness against various fungal pathogens, particularly those causing downy mildew and late blight in crops such as grapes, potatoes, and tomatoes . The compound exists as a mixture of two isomers, E and Z, but only the Z-isomer exhibits fungicidal activity .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Dimethomorph involves several steps. One common method includes the reaction of dimethylbenzene, E-benzophenone, and sodium amide in a reaction kettle. The mixture is stirred and heated to 100°C, followed by the dropwise addition of acetylmorpholine. The temperature is then increased to 110°C and maintained for 2 hours. After cooling to 80°C, the mixture is washed to neutrality, and dimethylbenzene is recovered. The final product, this compound, is obtained through centrifugal drying .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often achieving a content of 95% or more and a yield of 76.6% .

化学反应分析

Hydrolysis

Dimethomorph demonstrates pH- and temperature-dependent hydrolysis:

- Conditions : Incubation at 70°C for 10 weeks showed ≤6.1% degradation to polar residues at pH 4, 7, and 9. No degradation occurred at pH 4 and 90°C .

- Isomer Stability : E/Z isomer ratios shifted from 60:40 to 52:48 during hydrolysis, indicating differential stability .

| Parameter | pH 4 | pH 7 | pH 9 |

|---|---|---|---|

| Degradation (%) | 6.1 | 5.8 | 4.9 |

| E/Z Ratio Shift | 60:40 → 52:48 | 60:40 → 53:47 | 60:40 → 54:46 |

Photodegradation

This compound undergoes photolysis under UV light:

- Half-Life : DT<sub>50</sub> of 25–28 days under continuous illumination (20°C, pH 5) .

- Products : Five minor metabolites formed, including hydroxylated derivatives .

Ozonolysis

Ozone reacts with this compound on environmental surfaces:

Metabolic Pathways

This compound is metabolized in biological systems via:

- Demethylation : Loss of methoxy groups forms mono- and di-demethyl derivatives (Figure 2) .

- Conjugation : Glucuronidation and sulfation of hydroxylated metabolites in mammals .

- Species Differences :

| Metabolite | Rats (%) | Goats (%) | Hens (%) |

|---|---|---|---|

| Demethyl derivatives | 5–9 | 12–15 | 3–5 |

| Polar conjugates | 10–14 | 8–10 | 6–8 |

| Unchanged parent | ≤50 | ≤2 | ≤1 |

Soil and Microbial Degradation

Microbial activity drives this compound degradation in soil:

- Aerobic Conditions : DT<sub>50</sub> of 2.09–2.94 days; mineralization to CO<sub>2</sub> observed .

- Anaerobic Conditions : Initial DT<sub>50</sub> of 5–23.9 days; 70% bound residues after 60 days .

- Co-Exposure Effects : Imidacloprid synergistically enhances this compound dissipation (DT<sub>50</sub> reduced by 30%) .

Oxidation and Reduction

- Oxidation : Reacts with strong oxidizers (e.g., KMnO<sub>4</sub>), producing chlorinated byproducts .

- Reduction : Anaerobic conditions yield demethylated isomers and bound residues .

Thermal Stability

This compound decomposes at >270°C (E-isomer) and >280°C (Z-isomer) without explosive byproducts .

科学研究应用

Agricultural Applications

Dimethomorph is primarily applied as a foliar spray on various crops, including:

- Potatoes

- Cucurbits (e.g., cucumbers, melons)

- Lettuce

- Onions

- Basil and other herbs

The fungicide penetrates the leaf surface and translocates within the plant, providing protectant action against pathogens such as Phytophthora and Botrytis species .

Efficacy Against Fungal Diseases

This compound has demonstrated significant efficacy in controlling diseases like late blight in potatoes and downy mildew in cucurbits. Field trials have shown that it can effectively reduce disease severity and improve crop yields when applied at recommended rates .

Metabolism and Residue Studies

Research on the metabolism of this compound has been conducted using radiolabeled compounds to track its absorption and degradation in both plants and animals. Key findings include:

- Absorption : In animal studies, this compound was absorbed predominantly through bile, with minimal excretion through urine .

- Residue Levels : Studies indicated that residue levels in food crops were below established maximum residue limits (MRLs), suggesting a low risk to human health from dietary exposure .

Environmental Impact

This compound's environmental fate has been studied extensively. The compound is known for its relatively low persistence in soil and water:

- Biodegradability : this compound degrades rapidly under anaerobic conditions, with half-lives ranging from 5 to 23.9 days .

- Soil Binding : It tends to bind to soil particles, which reduces its mobility and potential for groundwater contamination .

Toxicological Assessments

Toxicological studies have assessed the safety of this compound for humans and non-target organisms:

- Acute Toxicity : this compound exhibits low acute toxicity when administered orally or dermally, with no significant adverse effects observed at high doses in animal studies .

- Genotoxicity : It has been shown to be non-genotoxic in several assays, indicating a low risk for mutagenic effects .

Case Studies

Several case studies have highlighted the practical applications of this compound:

Case Study 1: Efficacy in Potato Cultivation

A field trial conducted in Belgium demonstrated that this compound significantly reduced late blight incidence in potato crops compared to untreated controls. The application resulted in a yield increase of approximately 20% due to enhanced disease control .

Case Study 2: Use in Greenhouses

In greenhouse settings, this compound was effective against downy mildew on lettuce. A study showed that applying the fungicide at recommended rates led to a marked reduction in disease severity and improved marketable yield by 15% compared to untreated plants .

作用机制

The mechanism of action of Dimethomorph involves the disruption of fungal cell wall formation. It inhibits the synthesis of sterols, essential components of the fungal cell membrane, leading to cell lysis and death. This action is particularly effective against pathogens like Phytophthora species and downy mildew .

相似化合物的比较

Fluopimomide: Another broad-spectrum fungicide used to control oomycetes and rhizoctonia diseases.

Pyraclostrobin: Often combined with Dimethomorph for enhanced fungicidal activity.

Iprovalicarb: Used in combination with other fungicides for broader spectrum control.

Uniqueness: this compound is unique due to its specific action on fungal cell walls and its effectiveness as a systemic fungicide. Unlike some other fungicides, it provides both protective and curative effects, making it highly valuable in agricultural applications .

生物活性

Dimethomorph is a systemic fungicide primarily used in agriculture to control various fungal diseases in crops. Its biological activity is characterized by its mechanism of action, toxicity profiles, and environmental behavior. This article delves into the biological activity of this compound, supported by various studies and case analyses.

This compound functions by inhibiting the formation of fungal cell walls. It specifically targets the biosynthesis of glucan, a crucial component of fungal cell walls, thereby disrupting cellular integrity and leading to cell lysis. The biological activity is predominantly associated with the Z isomer of this compound, which exhibits higher fungicidal efficacy compared to its E isomer .

Acute Toxicity

This compound exhibits low acute toxicity in various animal models. Studies indicate that it is practically nontoxic to birds such as bobwhite quail and mallard ducks when administered in single oral doses. In dietary studies over five days, no significant adverse effects were observed .

Chronic Toxicity

Chronic exposure studies in rats have shown some adverse effects at high doses. For instance, male rats exposed to 1000 mg/kg body weight per day exhibited reduced body weight and increased liver weights, suggesting potential hepatotoxicity . However, these effects were not indicative of a carcinogenic risk, as no significant increase in tumor incidence was noted during long-term studies .

Environmental Behavior

This compound's environmental fate has been extensively studied. It displays rapid degradation in aerobic conditions with half-lives ranging from 2 to 3 days in sediment-water systems. The compound is primarily excreted via feces, with minimal urinary excretion observed .

Biodegradation

Biodegradation studies have shown that this compound is broken down into various metabolites, with significant portions becoming bound residues in soil. This indicates a low risk of groundwater contamination due to its rapid degradation and binding properties .

Case Studies

- Pesticide Degradation in Stormwater Wetlands : A study utilized compound-specific isotope analysis (CSIA) to assess the degradation of this compound in stormwater wetlands. Results indicated effective degradation under realistic environmental conditions, highlighting the compound's environmental safety profile .

- Field Observations : Research employing the PEARL model corroborated field observations regarding the persistence and degradation patterns of this compound from crops, further supporting its environmental benignity .

Summary of Key Findings

| Parameter | Finding |

|---|---|

| Mechanism | Inhibits fungal cell wall synthesis |

| Acute Toxicity | Low toxicity; nontoxic to birds |

| Chronic Toxicity | Liver weight increase; no carcinogenic risk |

| Biodegradation | Rapid degradation; bound residues formed |

| Environmental Safety | Effective degradation observed in wetlands |

常见问题

Basic Research Questions

Q. What experimental designs are recommended to assess dimethomorph’s endocrine-disrupting effects in animal models?

- Methodological Answer : Use standardized OECD guideline studies (e.g., extended one-generation reproductive toxicity study, OECD TG 443) to evaluate anti-androgenic effects. Key endpoints include prostate weight reduction, histopathological changes (fibrosis, prostatitis), delayed preputial separation, and altered anogenital distance in male rats or dogs. Incorporate in vitro assays like the yeast androgen screening (YAS) assay to confirm androgen receptor antagonism . Dose-response relationships should be established using at least three dose levels, with controls for species-specific variability.

Q. How can researchers quantify this compound residues in agricultural crops, and what factors influence dissipation rates?

- Methodological Answer : Employ QuEChERS extraction followed by HPLC-MS/MS for high sensitivity and selectivity in residue analysis. Field dissipation studies should follow first-order kinetics, with half-life calculations based on repeated sampling over time. Key factors include crop type (e.g., lychee vs. potatoes), soil organic matter content, and climatic conditions (e.g., tropical vs. temperate). For example, this compound’s half-life in pepper under field conditions ranges from 2–7 days .

Q. What models are used to predict this compound’s environmental mobility and persistence?

- Methodological Answer : Use the SCI-GROW model for groundwater risk assessment, which incorporates Freundlich adsorption coefficients (Koc = 290–566 mL/g) to estimate leaching potential. For surface water, apply the GENEEC model to simulate acute (peak concentration: 28 ppb) and chronic (56-day concentration: 24 ppb) exposure scenarios. Soil persistence is modeled via aerobic half-lives (66–117 days) and anaerobic degradation pathways (e.g., mono-desmethyl metabolites) .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s anti-androgenic mode of action at the molecular level?

- Methodological Answer : Combine in vitro reporter gene assays (e.g., MDA-kb2 cells) with molecular docking simulations to identify interactions with the androgen receptor (AR) ligand-binding domain. Validate findings using ToxCast data (e.g., AR antagonism) and compare with in vivo outcomes like testicular hyperplasia or adenoma incidence in rats. Dose thresholds for adversity (NOAEL/LOAEL) should be derived from multi-species studies .

Q. What methodologies resolve contradictions in this compound’s toxicity when co-formulated with other pesticides (e.g., mancozeb)?

- Methodological Answer : Conduct comparative toxicity assays (e.g., rainbow trout LC50 tests) to isolate this compound’s contribution from synergistic effects. For Acrobat® (this compound + mancozeb), use concentration addition models to attribute toxicity (e.g., LC50 = 0.03 ppm for this compound vs. 0.26 ppm for mancozeb). Analyze metabolite profiles via GC-ECD to identify interaction byproducts .

Q. How can researchers determine adversity thresholds for endocrine disruption using this compound case studies?

- Methodological Answer : Apply benchmark dose (BMD) modeling to datasets from EOGRTS, focusing on endpoints like prostate weight reduction and delayed sexual maturation. Thresholds are validated using statistical significance (p < 0.05) and biological plausibility (e.g., histopathology concordance). For this compound, adversity thresholds are identified at LOAEL = 9.4 mg/kg/day in rats, with a steep dose-response gradient .

Q. What advanced analytical techniques characterize this compound’s degradation products under environmental or oxidative conditions?

- Methodological Answer : Use SPME/GC-MS to identify ozonolysis byproducts like 4-chlorophenyl 3,4-dimethoxyphenyl methanone (CPMPM). Kinetic studies under controlled O3 exposure (e.g., rate constant = 2.1 × 10⁻¹⁹ cm³/molecule/s for E-isomer) quantify degradation pathways. For soil metabolites, apply isotopic labeling (¹⁴C-dimethomorph) to track demethylation and morpholine ring oxidation .

Q. Methodological Considerations Table

属性

IUPAC Name |

(Z)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBTYORWCCMPQP-JXAWBTAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017883 | |

| Record name | (Z)-Dimethomorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Merck Index] | |

| Record name | Dimethomorph | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9, Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500, Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L), Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 1318 kg/cu m (20 °C) | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C), 7.39X10-6 mm Hg at 25 °C | |

| Record name | Dimethomorph | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice. | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to grey crystalline powder | |

CAS No. |

113210-98-3, 110488-70-5 | |

| Record name | Dimethomorph Z | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113210-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethomorph [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110488705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethomorph, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113210983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Dimethomorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethomorph (ISO); 4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-one, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(4-morpholinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOMORPH, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37V7980RBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

127-148 °C, MP: 125-149 °C | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。